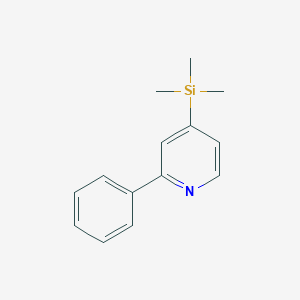
2-Phenyl-4-(trimethylsilyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(trimethylsilyl)pyridine is an organic compound with the molecular formula C14H17NSi. It is a derivative of pyridine, where the hydrogen atoms at the 2 and 4 positions are replaced by a phenyl group and a trimethylsilyl group, respectively. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenyl-4-(trimethylsilyl)pyridine can be synthesized through various methods. One common approach involves the reaction of 2-bromo-4-(trimethylsilyl)pyridine with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include phenyl derivatives with oxidized functional groups.
Reduction Reactions: Products include piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-4-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(trimethylsilyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the phenyl and trimethylsilyl groups. These groups can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
2-Phenyl-4-(trimethylsilyl)pyridine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
4-(Trimethylsilyl)pyridine: Lacks the phenyl group, affecting its reactivity and applications.
2-(Trimethylsilyl)pyridine: Similar but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of the phenyl and trimethylsilyl groups, which confer distinct reactivity and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C14H17NSi |
|---|---|
Peso molecular |
227.38 g/mol |
Nombre IUPAC |
trimethyl-(2-phenylpyridin-4-yl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)13-9-10-15-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Clave InChI |
CWQBWFCMNRZDRX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


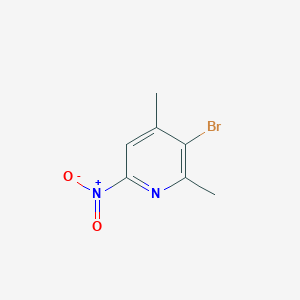
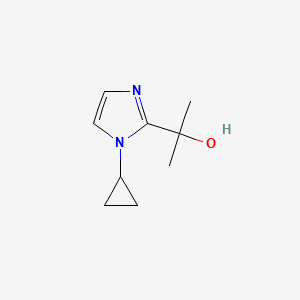
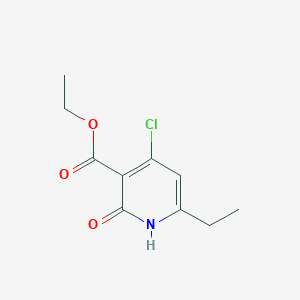
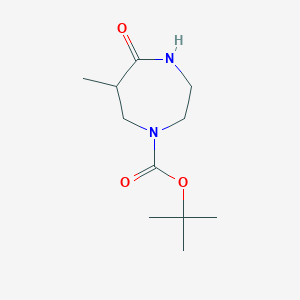
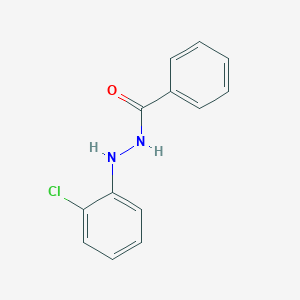
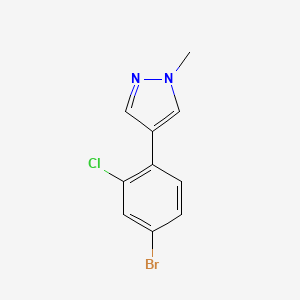

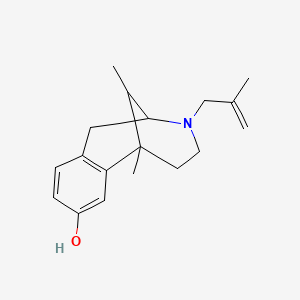
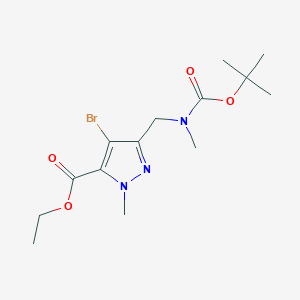
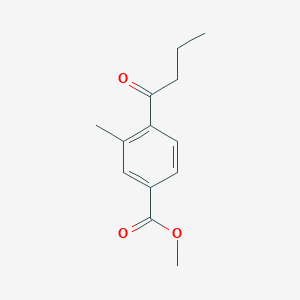
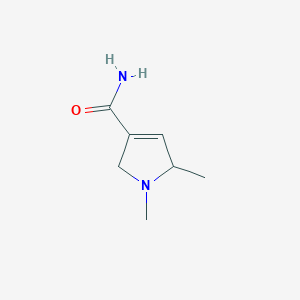
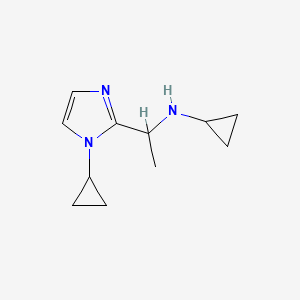
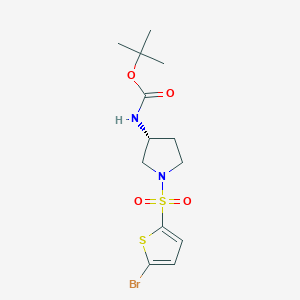
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
